![molecular formula C20H21ClFN3O3S B14108430 N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14108430.png)
N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the 3-chloro-4-fluorobenzyl and 3-methylbutyl groups. Common reagents and conditions used in these reactions include:
Reagents: Thienopyrimidine precursors, chlorinating agents, fluorinating agents, alkylating agents.
Conditions: Solvent systems (e.g., dichloromethane, ethanol), temperature control (e.g., reflux, room temperature), catalysts (e.g., palladium, copper).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, catalytic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent systems.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, ion channels.
Pathways: Signal transduction pathways, metabolic pathways.
類似化合物との比較
Similar Compounds
Similar compounds to N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide include other thienopyrimidines with different substituents. Examples include:
- N-(3-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- N-(4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activities and chemical properties.
特性
分子式 |
C20H21ClFN3O3S |
|---|---|
分子量 |
437.9 g/mol |
IUPAC名 |
N-[(3-chloro-4-fluorophenyl)methyl]-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C20H21ClFN3O3S/c1-12(2)5-7-24-19(27)18-16(6-8-29-18)25(20(24)28)11-17(26)23-10-13-3-4-15(22)14(21)9-13/h3-4,6,8-9,12H,5,7,10-11H2,1-2H3,(H,23,26) |
InChIキー |
XAUQINZHSIIAFN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC(=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14108352.png)
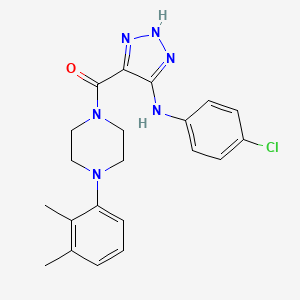
![1-(3-Bromophenyl)-7-chloro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108373.png)
![Methyl 4-[1-[2-(dimethylamino)ethyl]-3-[hydroxy(3-methoxyphenyl)methylene]-4,5-dioxo-2-pyrrolidinyl]benzoate](/img/structure/B14108375.png)
![N-(4-bromobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14108378.png)
![[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B14108384.png)
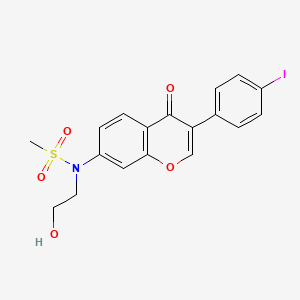
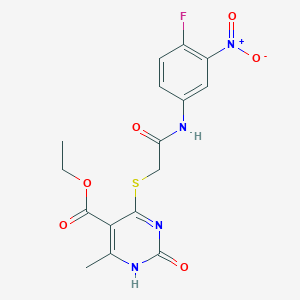
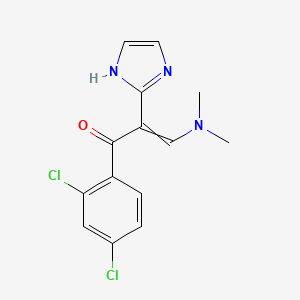
![9-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108409.png)
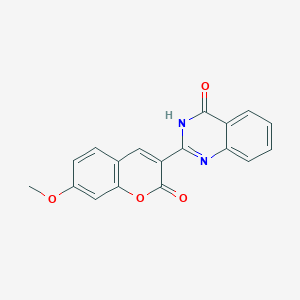
![7-Bromo-1-(2-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108419.png)
![N-(4-bromo-2-methylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14108422.png)

